molecular formula C13H18ClN B2817296 2,3-Dihydrospiro[indene-1,3'-piperidine] hydrochloride CAS No. 872614-76-1

2,3-Dihydrospiro[indene-1,3'-piperidine] hydrochloride

Cat. No.: B2817296
CAS No.: 872614-76-1
M. Wt: 223.74
InChI Key: UGAXMEFJXMXBKI-UHFFFAOYSA-N
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Description

Evolution of Spirocyclic Chemistry Research

Spirocyclic chemistry has undergone transformative growth since the mid-20th century, driven by the pharmaceutical industry’s demand for three-dimensional molecular architectures. Early work focused on natural product isolation, such as griseofulvin and spironolactone, which demonstrated the biological relevance of spirocenters. The 1980s saw concerted efforts to mimic these structures synthetically, with transition metal-catalyzed cyclizations and dearomatization strategies enabling access to complex spirocycles.

A pivotal shift occurred with the adoption of photoredox-mediated radical cascades, which allowed for the construction of highly congested spiro systems through 5-exo-trig and 6-exo-trig cyclizations. These methods addressed longstanding challenges in controlling stereochemistry at quaternary carbons, a hallmark of spirocyclic compounds. By the 2000s, diversity-oriented synthesis (DOS) frameworks formalized spirocycles as privileged scaffolds for probing chemical space, particularly in kinase and protease inhibitor development.

Academic Discovery and Development of 2,3-Dihydrospiro[indene-1,3'-piperidine] Hydrochloride

The first reported synthesis of 2,3-dihydrospiro[indene-1,3'-piperidine] dates to 1977, when Oda et al. reacted 1,3-dimethylindene with 2-(3-chloropropyl)piperidine hydrochloride under basic conditions. This seminal work established the viability of alkylation-cyclization sequences for constructing spiro[indane-piperidine] systems.

Subsequent refinements focused on optimizing yield and scalability:

Year Method Key Innovation Yield (%) Reference
1977 Base-mediated alkylation-cyclization Initial discovery 45
2001 Rhodium-catalyzed hydroformylation Improved stereocontrol 68
2011 Grignard addition/dehydration sequence Scalable route to intermediates 82

Modern routes employ palladium-catalyzed cross-couplings and radical dearomatization, achieving enantiomeric excesses >90% in asymmetric variants. Characterization via $$ ^1H $$-NMR reveals diagnostic signals at δ 2.6–2.8 ppm for piperidine methylenes, while X-ray crystallography confirms the orthogonal ring geometry.

Position within Broader Spiropiperidine Research Framework

Spiropiperidines occupy a distinct niche among nitrogen-containing spirocycles due to their balanced lipophilicity and hydrogen-bonding capacity. Compared to simpler spiropyrrolidines, the piperidine ring’s conformational flexibility enables enhanced target engagement, as evidenced in serotonin receptor modulators.

The indane-piperidine fusion in this compound introduces unique steric and electronic properties:

  • Planar indane moiety : Facilitates π-stacking with aromatic residues in enzyme active sites
  • Piperidine basicity : Adjustable via N-functionalization (e.g., hydrochloride salt formation) to modulate membrane permeability

This dual functionality has made the compound a benchmark for evaluating new spirocyclization methodologies, particularly those involving dearomative C–O bond activation.

Significance in Drug Discovery Paradigms

Spirocyclic scaffolds like this compound address critical challenges in lead optimization:

Property Impact on Drug Design Example Application Reference
Three-dimensionality Reduces off-target binding SHP2 inhibitors
Rigidity Prevents rotameric inactivation Antiviral agents
Tunable solubility Balances bioavailability CNS-penetrant compounds

In protein tyrosine phosphatase 2 (SHP2) inhibitor development, the scaffold’s rigidity maintained optimal amine positioning for hydrogen bonding, improving cellular efficacy 10-fold over acyclic analogs. Similarly, its application in fluspirilene analogs demonstrated enhanced blood-brain barrier penetration relative to non-spirocyclic antipsychotics.

Emerging uses extend beyond therapeutics:

  • Chiral auxiliaries : The spirocenter’s configurational stability supports asymmetric induction in Pd-catalyzed cross-couplings
  • Material science : Liquid crystalline phases induced by the compound’s anisotropic structure

These multifunctional applications underscore its role as a versatile building block in modern chemistry.

Properties

IUPAC Name

spiro[1,2-dihydroindene-3,3'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-2-5-12-11(4-1)6-8-13(12)7-3-9-14-10-13;/h1-2,4-5,14H,3,6-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAXMEFJXMXBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=CC=CC=C32)CNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872614-76-1
Record name 2,3-dihydrospiro[indene-1,3'-piperidine] hydrochloride
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Preparation Methods

The synthesis of 2,3-Dihydrospiro[indene-1,3’-piperidine] hydrochloride typically involves the reaction of indene with piperidine under specific conditions. One common method includes the use of a catalyst to facilitate the cyclization process, followed by the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,3-Dihydrospiro[indene-1,3’-piperidine] hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. .

Scientific Research Applications

Biological Activities

Research has indicated that 2,3-Dihydrospiro[indene-1,3'-piperidine] hydrochloride exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains, indicating its utility as an antimicrobial agent.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through modulation of specific molecular pathways.
  • Neuropharmacological Effects : Interactions with neurotransmitter receptors such as dopamine and serotonin have been observed, suggesting potential applications in treating neuropsychiatric disorders.

Synthetic Routes

The synthesis of this compound typically involves the reaction of indene derivatives with piperidine under controlled conditions. Common methods include:

  • Base-Catalyzed Reactions : Utilizing bases such as triethylamine in solvents like tetrahydrofuran at elevated temperatures.
  • Continuous Flow Synthesis : Implementing modern techniques to enhance yield and efficiency for larger-scale production.

Case Study 1: Antinociceptive Effects

A study published in the Journal of Medicinal Chemistry evaluated the analgesic properties of a series of spiro compounds, including 2,3-Dihydrospiro[indene-1,3'-piperidine]. Results indicated a dose-dependent reduction in pain response in rodent models. The mechanism was linked to modulation of opioid receptors.

Case Study 2: Neuroprotective Potential

In a neurotoxicity model using SH-SY5Y cells (human neuroblastoma), treatment with derivatives resulted in reduced cell death and lower levels of reactive oxygen species (ROS), indicating protective effects against oxidative stress.

Data Table: Biological Activities

PropertyDescription
IUPAC Name spiro[indene-1,3'-piperidine] hydrochloride
Antimicrobial Activity Effective against certain microbial strains
Anticancer Activity Inhibits cancer cell proliferation
Neuropharmacological Effects Modulates neurotransmitter systems
Antinociceptive Activity Significant pain-relieving effects observed
Neuroprotective Effects Reduces oxidative stress in neuronal models

Mechanism of Action

The mechanism of action of 2,3-Dihydrospiro[indene-1,3’-piperidine] hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Physicochemical Properties

  • Rigidity vs.
  • Molecular Weight Trends : Derivatives with additional substituents (e.g., fluorine or chlorine) show increased molecular weights (~227–273 g/mol), impacting bioavailability and permeability .

Biological Activity

2,3-Dihydrospiro[indene-1,3'-piperidine] hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which consists of an indene moiety fused to a piperidine ring. Its molecular formula is C13H18ClN. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various enzymes and receptors that could lead to therapeutic applications.

The synthesis of this compound typically involves the reaction of indene with piperidine under controlled conditions. A common method includes the use of a catalyst to facilitate the cyclization process, followed by the addition of hydrochloric acid to form the hydrochloride salt. This compound exhibits various chemical reactivity patterns including oxidation, reduction, and nucleophilic substitution reactions, making it versatile for further chemical modifications .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as receptors and enzymes. These interactions can modulate various biochemical pathways, influencing cellular responses. The precise molecular mechanisms remain subjects of ongoing research; however, preliminary studies suggest potential applications in cancer therapy and other medical fields .

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

  • Antiproliferative Effects : In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies on human lung cancer cell lines (A549) indicate that certain derivatives of spiro compounds show enhanced growth inhibition compared to standard treatments .
  • Receptor Interactions : The compound has been investigated for its ability to act as an antagonist at specific receptors. For example, structural modifications have led to the identification of analogues that bind effectively to the AM 2 receptor, showing promising results in inhibiting cancer cell viability .
  • In Vivo Efficacy : Animal model studies have demonstrated that certain derivatives can significantly reduce tumor growth in xenograft models. For instance, a related compound reduced tumor viability by approximately 55% in aggressive breast cancer models after treatment at specific dosages .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Antiproliferative Activity in A549 Cell Line :
    • Compound Tested : Exo-5a (derivative)
    • Concentration : 50 μg/mL
    • Result : Approximately 50% cell growth control observed.
    • : Promising candidate for further development against lung cancer .
  • In Vivo Antitumor Activity :
    • Model Used : MDA-MB-231 breast cancer xenograft in nude mice.
    • Dosage : 20 mg/kg administered daily.
    • Result : Significant reduction in tumor size and well-tolerated by subjects.
    • : Indicates potential for clinical application in breast cancer therapy .

Comparative Analysis

To understand the unique properties of this compound relative to similar compounds, a comparative analysis is presented below:

Compound NameStructure TypeBiological ActivityReference
2,3-Dihydrospiro[indene-1,3'-piperidine] HClSpirocyclicAntiproliferative
Spiro[indane-1,4'-piperidine] hydrochlorideSpirocyclicModerate activity
N-Fluoro uracil derivativeNucleobase analogueEnhanced potency

Q & A

What are the established synthetic routes for 2,3-Dihydrospiro[indene-1,3'-piperidine] hydrochloride, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of this compound typically involves spirocyclization strategies, where indene and piperidine precursors are coupled under controlled conditions. For example, similar spiro compounds (e.g., 5H-spiro[furo[3,4-b]pyridine-7,3'-piperidine] dihydrochloride) are synthesized via multi-step reactions involving cyclization agents like lithium aluminum hydride or catalytic hydrogenation . Reaction parameters such as temperature, solvent polarity, and catalyst choice (e.g., palladium for hydrogenation) critically impact yield and purity. Post-synthesis purification often employs thin-layer chromatography (TLC) or recrystallization .

What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Basic Research Question
Structural validation relies on 1H/13C NMR to confirm spiro connectivity and stereochemistry, with characteristic shifts for the indene-proton (δ 6.5–7.5 ppm) and piperidine protons (δ 1.5–3.0 ppm) . High-performance liquid chromatography (HPLC) with chiral columns is essential for assessing enantiomeric purity, particularly given the compound’s stereochemical complexity . Mass spectrometry (MS) verifies molecular weight (e.g., m/z 235.7 for the free base), while infrared (IR) spectroscopy identifies functional groups like the hydrochloride salt’s N–H stretch (~2500 cm⁻¹) .

How can computational chemistry approaches be applied to predict the reactivity and stability of spiro[indene-piperidine] systems under various experimental conditions?

Advanced Research Question
Density functional theory (DFT) calculations can model the spiro system’s electronic structure, predicting regioselectivity in reactions (e.g., electrophilic substitution on the indene ring) . Molecular dynamics simulations assess conformational stability, particularly for the piperidine ring’s chair-to-boat transitions, which influence solubility and binding affinity . Software like Gaussian or Schrödinger Suite enables prediction of pKa values (critical for hydrochloride salt stability) and solvation effects in polar solvents .

What strategies are employed to resolve stereochemical challenges in the synthesis of enantiomerically pure this compound?

Advanced Research Question
Chiral resolution techniques include:

  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed reactions induce enantioselectivity during spirocyclization .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer from a racemic mixture .
  • Chromatographic separation : Preparative HPLC with chiral stationary phases (e.g., cellulose derivatives) isolates enantiomers, achieving ≥98% enantiomeric excess (ee) .

How should researchers address discrepancies in reported biological activities of structurally similar spiro[indene-piperidine] derivatives?

Data Contradiction Analysis
Discrepancies often arise from variations in assay conditions (e.g., cell line specificity) or impurities in test compounds. To resolve these:

  • Reproduce experiments : Validate bioactivity using standardized protocols (e.g., NIH/3T3 cells for receptor binding assays) .
  • Purity verification : Use LC-MS to confirm compound integrity (>95% purity) and rule out degradation products .
  • Meta-analysis : Compare data across studies while controlling for variables like solvent (DMSO vs. aqueous buffers) and concentration ranges .

What are the current limitations in understanding the structure-activity relationships (SAR) of this compound derivatives, and what experimental designs can overcome these?

Advanced Research Question
Current SAR limitations include:

  • Stereochemical ambiguity : Minor enantiomers may exhibit off-target effects. Solution: Synthesize and test all stereoisomers individually .
  • Limited solubility data : Poor aqueous solubility can mask in vivo efficacy. Solution: Use co-solvents (e.g., cyclodextrins) or prodrug strategies .
  • Incomplete receptor profiling : Many targets (e.g., GPCRs) remain unexplored. Solution: High-throughput screening (HTS) with fluorescence polarization assays .

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